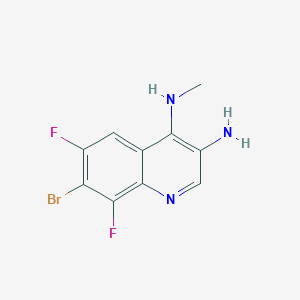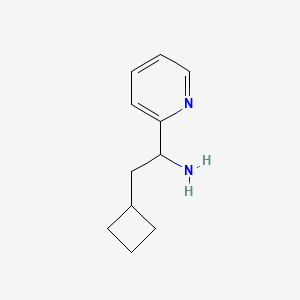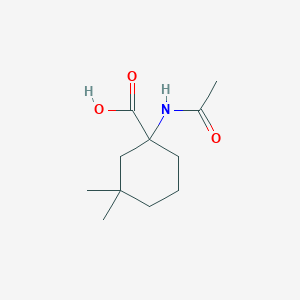
1-(4-Aminobutoxy)-4-(benzyloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Aminobutoxy)-4-(benzyloxy)benzene is an organic compound that features both an aminobutoxy and a benzyloxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminobutoxy)-4-(benzyloxy)benzene typically involves a multi-step process:
Formation of the Benzyloxy Group: The initial step often involves the reaction of benzyl alcohol with a suitable benzene derivative to form the benzyloxy group.
Introduction of the Aminobutoxy Group: The next step involves the reaction of the intermediate with 4-aminobutanol under suitable conditions to introduce the aminobutoxy group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Aminobutoxy)-4-(benzyloxy)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, acids, or bases can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-(4-Aminobutoxy)-4-(benzyloxy)benzene has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be used in the study of biological pathways and interactions due to its functional groups.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-(4-Aminobutoxy)-4-(benzyloxy)benzene involves its interaction with molecular targets through its functional groups. The aminobutoxy group can participate in hydrogen bonding and other interactions, while the benzyloxy group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Aminobutoxy)-4-methoxybenzene: Similar structure but with a methoxy group instead of a benzyloxy group.
1-(4-Aminobutoxy)-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a benzyloxy group.
1-(4-Aminobutoxy)-4-propoxybenzene: Similar structure but with a propoxy group instead of a benzyloxy group.
Uniqueness
1-(4-Aminobutoxy)-4-(benzyloxy)benzene is unique due to the presence of both the aminobutoxy and benzyloxy groups, which provide distinct reactivity and interaction profiles compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C17H21NO2 |
|---|---|
Peso molecular |
271.35 g/mol |
Nombre IUPAC |
4-(4-phenylmethoxyphenoxy)butan-1-amine |
InChI |
InChI=1S/C17H21NO2/c18-12-4-5-13-19-16-8-10-17(11-9-16)20-14-15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-14,18H2 |
Clave InChI |
UUQMQEWIHOMHMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [(3-ethynylphenyl)carbamoyl]formate](/img/structure/B13203457.png)



![3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5,5-dimethyloxolan-3-ol](/img/structure/B13203487.png)


![Methyl 2-chloro-5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13203497.png)
![2-{[4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13203499.png)


![Benzyl 3-(aminomethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13203515.png)


